Lithium bis(oxalate)borate

Overview

Description

Lithium bis(oxalate)borate (LiB(C2O4)2) is a lithium salt that has garnered attention for its potential in rechargeable battery applications, offering alternatives to electrolytes that contain hazardous materials like perchlorate, fluoride, or arsenic. This compound is notable for its crystallization in various solvates, forming structures where it acts as both a chelating and bridging agent, which is critical for its role in battery chemistry (Zavalij, Yang, & Whittingham, 2004).

Synthesis Analysis

LiB(C2O4)2 is synthesized through reactions involving lithium hydroxide (LiOH), oxalic acid (H2C2O4), and boric acid (H3BO3) in a solid-state reaction. This process results in a product observed through various analytical techniques, including SEM and TEM, to identify phases, crystal structure, and morphological features, providing insight into its microstructure and nanoporous characteristics (Wigayati et al., 2015).

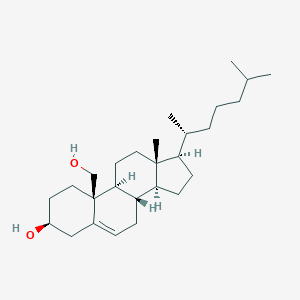

Molecular Structure Analysis

The crystal structures of LiB(C2O4)2 solvates demonstrate varied coordination geometries around lithium ions, ranging from octahedral to tetrahedral, influenced by the solvent environment. These structures play a significant role in its reactivity and interaction with solvents, which is essential for its application in battery electrolytes (Zavalij, Yang, & Whittingham, 2003).

Chemical Reactions and Properties

LiB(C2O4)2 acts as a film-forming electrolyte additive in lithium-ion batteries, promoting the formation of a dense boron-containing polymer layer that isolates electrode material from the electrolyte to prevent side reactions. It serves various roles, including acting as an HF scavenger to maintain electrode structural integrity and reacting with LiPF6 to generate lithium difluoro(oxalate)borate (LiDFOB), further used as a clean-up agent for reactive oxygen radicals (Li et al., 2023).

Physical Properties Analysis

The analysis of LiB(C2O4)2 involves studying its electrochemical and thermal behaviors. Its solutions exhibit unique surface chemistry, contributing to enhanced stability of Li-ion battery electrodes. Investigations into its electrochemical and thermal properties reveal the development of a favorable surface chemistry that provides better passivation to electrodes, which is crucial for battery performance and longevity (Larush-Asraf et al., 2007).

Chemical Properties Analysis

The oxidative stability and reaction mechanism of LiB(C2O4)2 have been explored, showing that its oxidation facilitates the formation of a robust solid-electrolyte interphase (SEI) on electrodes. Studies using spectroscopic techniques indicate that the oxidation of LiB(C2O4)2 involves the elimination of carbon dioxide and formation of acyl radicals, contributing to the electrode passivation and electrolyte stability (Shkrob et al., 2013).

Scientific Research Applications

Alternative Electrolyte for Rechargeable Batteries : LiBOB solvates demonstrate potential as environmentally friendly electrolytes for rechargeable batteries, particularly due to their structural chemistry where a lithium bis(oxalato)borate dimer and ligand act as chelating and bridging agents (Zavalij, Yang, & Whittingham, 2004).

Enhancement of Lithium-Ion Batteries : The addition of LiBOB to lithium-ion batteries improves low-temperature performance and cycling life, suggesting its role as a beneficial electrolyte addition (Tang Zhi-yuan, 2008).

Cycling Stability and Rate Capability : It also enhances the cycling stability and rate capability of Li1.17Ni0.17Mn0.5Co0.17O2 cathodes by preventing electrolyte decomposition and forming a protective layer on the cathode surface (Lee et al., 2014).

High Thermal Stability and Safety : LiBOB is promising for Li-ion battery electrolytes due to its high thermal stability, solubility, conductivity, and safety in various solvents (Zhao Hailei, 2006).

Improvement in Solubility and Electrolyte Performance : The synthesis of LiBOB fine powder increases its solubility in liquid electrolyte solutions, thus enhancing the electrolyte performance in lithium-ion battery systems (Wigayati et al., 2017).

Formation of Solid Electrolyte Interphase Film : LiBOB anions help in forming a dense, conductive, and effective solid electrolyte interphase film in a lithium salt-free electrolyte system, promoting better battery performance (Li et al., 2020).

Electronic and Molecular Properties : A study on LBDOB (a derivative of LiBOB) and its derivatives reveals their strong electron-withdrawing substituent anions, which make them more resistant to oxidation and influence ionic conductivity, binding energy, solubility, and hardness (Xue et al., 2010).

Solid Electrolyte Interphase Formation in Batteries : LiBOB-containing electrolytes contribute to the formation of the solid electrolyte interphase at battery anodes, with the intensity of certain peaks influenced by the surface area and chemistry of the active material (Panitz et al., 2006).

Challenges in Application : Despite its potential, issues related to impurity and safety in the context of lithium ion batteries need further investigation (Xu et al., 2005).

Improved Electrochemical Performance at High Temperatures : LiBOB additives improve the electrochemical performance of high-voltage spinel LiNi0.5Mn1.5O4 cathodes at elevated temperatures, stabilizing the cathode-electrolyte interface (Ha et al., 2013).

Enhanced Stability of Battery Electrodes : LiBOB solutions enhance the stability of Li-ion battery electrodes due to a unique surface chemistry, providing better passivation for electrodes compared to other solutions (Larush-Asraf et al., 2007).

Robust SEI Film Formation : The application of LiBOB electrolyte systems results in the formation of a robust solid electrolyte interphase (SEI) film on MCMB surfaces, retarding solvent re-decomposition in Li-ion batteries (Cui et al., 2018).

Mechanism of Action

Target of Action

Lithium bis(oxalate)borate (LiBOB) is primarily used as an electrolyte in lithium-ion batteries . Its primary targets are the anode and cathode of these batteries . It plays a crucial role in enhancing the performance of both the anode and cathode .

Mode of Action

LiBOB provides electrochemical stability at high applied potentials and thermal stability under various electrochemical conditions . It promotes the formation of a protective solid-electrolyte interface (SEI) layer . This SEI layer increases the capacity and cycle life of the battery when LiBOB is used as an electrolyte additive .

Biochemical Pathways

The reduction of the BOB− ion sets in at approximately 1.8 V, with solid lithium oxalate and soluble oxalatoborates as the main products . The reduced BOB− ion also reacts with itself and its environment to evolve CO2 . This reaction impacts the interphase formed on the negative electrode .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of LiBOB, we can discuss its behavior in the battery environment. LiBOB is reported to be reduced from 1.8−1.0 V, well before many other additives . This relatively high reduction potential is one aspect of LiBOB that differs from many other additives .

Result of Action

The result of LiBOB’s action is the formation of a dense cathode electrolyte interface (CEI) film . This film, approximately 15 nm thick, contains oxalate, lithium fluoride, and alkyl borate species . The formation of this CEI film contributes to the suppression of the capacity/voltage decay of the lithium-rich layered oxides (LLO) .

Action Environment

LiBOB is environmentally friendly with good film-forming property and high thermal stability . It is compatible with a variety of anodes and metal oxide cathodes . It is a thermally stable electrolyte that can be used to protect graphite-based anode materials in lithium-ion batteries .

Safety and Hazards

properties

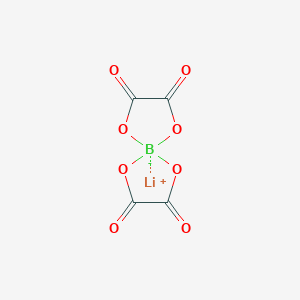

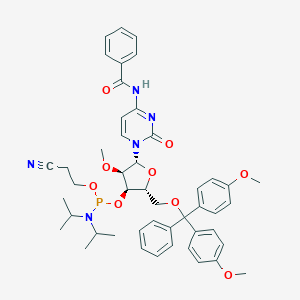

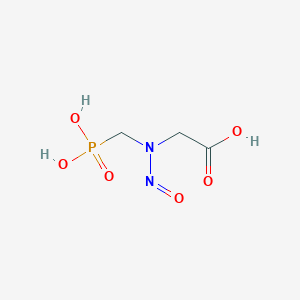

IUPAC Name |

lithium;1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonane-2,3,7,8-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4BO8.Li/c6-1-2(7)11-5(10-1)12-3(8)4(9)13-5;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQAYVUCVASGDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-]12(OC(=O)C(=O)O1)OC(=O)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4BLiO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

244761-29-3 | |

| Record name | Lithium bis(oxalato)borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244761-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Borate(1-), bis(ethanedioato(2-)-kappaO1,kappaO2)-, lithium (1:1), (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244761293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borate(1-), bis[ethanedioato(2-)-.kappa.O1,.kappa.O2]-, lithium (1:1), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium bis(oxalato)borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Borate(1-), bis[ethanedioato(2-)-κO1,κO2]-, lithium (1:1), (T-4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does LiBOB interact with electrode surfaces to improve battery performance?

A1: LiBOB decomposes on electrode surfaces to form a stable, protective solid electrolyte interphase (SEI) layer. [, , , , ] This layer acts as a barrier between the electrode and the electrolyte, preventing further unwanted reactions and improving battery life. [, , , ]

Q2: Does LiBOB interact differently with anode and cathode materials?

A2: Yes, LiBOB demonstrates unique interactions with both. On graphite anodes, LiBOB forms a robust SEI layer rich in lithium oxalate, lithium borooxalate, and LixBOy species, enhancing stability during cycling. [] For Li-rich layered oxide cathodes, LiBOB reacts with activated oxygen radicals, forming a dense CEI film that protects the cathode and improves cycling stability. []

Q3: How does LiBOB compare to other commonly used electrolyte additives?

A3: Compared to additives like vinylene carbonate (VC), LiBOB forms a stiffer, thinner, and more electrochemically stable SEI film. [] While VC forms a softer, thicker film prone to partial decomposition upon charging, the LiBOB-derived film may be less adaptable to electrode volume changes. [] Combining LiBOB with other additives, like suberonitrile (SUN), can create synergistic effects, improving the structure and composition of the cathode electrolyte interface (CEI) on materials like LiCoO2. []

Q4: What is the molecular formula and weight of lithium bis(oxalate)borate?

A4: The molecular formula of this compound is C4H2BLiO8, and its molecular weight is 193.89 g/mol. [, ]

Q5: How is LiBOB typically characterized using spectroscopic techniques?

A5: Infrared (IR) spectroscopy, X-ray diffraction (XRD), Nuclear Magnetic Resonance (NMR), and X-ray photoelectron spectroscopy (XPS) are common techniques to characterize LiBOB. [, , , ] IR spectroscopy identifies functional groups, XRD reveals crystalline structure, NMR provides structural information, and XPS analyzes elemental composition and chemical states.

Q6: What types of batteries benefit from LiBOB as an electrolyte additive?

A6: LiBOB shows promise in various lithium-ion battery chemistries, including:

- High-voltage systems: LiBOB improves the performance of high-voltage cathodes like LiNi0.5Mn1.5O4 [, ] and LiCoO2 [] by forming a stable CEI, mitigating Mn dissolution, and enhancing cycling stability.

- Li-rich layered oxides: LiBOB enhances the performance of Li-rich layered oxide cathodes by stabilizing the cathode/electrolyte interface and improving capacity retention. []

- Silicon monoxide anodes: LiBOB improves the electrochemical performance of carbon-coated silicon monoxide (C-coated SiO) negative electrodes. []

- Lithium metal anodes: LiBOB forms a dense, protective interphase on lithium metal anodes, improving cycling stability and mitigating dendrite formation. []

- Solid-state batteries: LiBOB can be incorporated into solid polymer electrolytes, improving their mechanical strength, thermal stability, and electrochemical performance. []

Q7: Are there specific solvents that work best with LiBOB in electrolytes?

A8: LiBOB demonstrates compatibility with various solvents, including ethylene carbonate (EC), dimethyl carbonate (DMC), ethyl methyl carbonate (EMC), diethyl carbonate (DEC), propylene carbonate (PC), and sulfolane (SL). [, , , , , , , ] The choice of solvent impacts the electrolyte's conductivity, viscosity, and film-forming properties.

Q8: How does the concentration of LiBOB in the electrolyte affect battery performance?

A9: The optimal LiBOB concentration varies depending on the specific battery chemistry and operating conditions. Studies have shown that even small amounts of LiBOB, such as 1 wt%, can significantly enhance high-temperature storage properties and cycling performance. [, ]

Q9: What are the limitations of using LiBOB in lithium-ion batteries?

A9: Despite its advantages, LiBOB has limitations:

- Limited solubility: LiBOB exhibits limited solubility in some commonly used electrolyte solvents, which can restrict its concentration and effectiveness. []

- Reactivity with Li2O2: LiBOB can react with lithium peroxide (Li2O2), leading to the formation of lithium oxalate and potentially limiting its use in Li-air batteries. []

Q10: How is computational chemistry used to study LiBOB?

A10: Density Functional Theory (DFT) calculations are employed to investigate:

- Decomposition mechanisms: DFT helps understand LiBOB's decomposition pathways during SEI and CEI formation, providing insights into the composition and properties of these layers. [, ]

- Thermodynamic stability: DFT calculates the thermodynamic stability of LiBOB and its reaction products in different environments, such as in the presence of water or lithium peroxide. [, ]

- Interactions with other electrolyte components: DFT helps understand how LiBOB interacts with solvents and other additives, influencing the overall electrolyte properties. []

Q11: Has machine learning been applied to research on LiBOB?

A12: Yes, machine learning models, such as artificial neural networks (ANNs), have been used to predict the optimal electrolyte compositions containing LiBOB for specific battery chemistries. [] These models can analyze large datasets of electrochemical performance data, accelerating the discovery and optimization of electrolyte formulations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-](/img/structure/B27327.png)